molecular formula C17H14O4 B2630445 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one CAS No. 315233-09-1

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Cat. No. B2630445
M. Wt: 282.295
InChI Key: PZOQUYMOXKTAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C17H14O4 . It has a molecular weight of 282.29 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is 1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 213-214 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is involved in various synthesis processes due to its unique structure, serving as a precursor or intermediate for more complex chemical compounds. A notable example is its utilization in the synthesis of ortho-hydroxyformylchromones, which are key synthons for constructing linear and angular hetarenochromones. The synthesis of such compounds often employs the Duff reaction, a method for formylating phenols, although this process encounters some difficulties due to the passive behavior of position 6 in 7-hydroxychromones. An innovative approach involves using 8-substituted derivatives and hexamethylenetetramine under reflux conditions, demonstrating the compound's role in the development of complex chromone structures (Shokol, Gorbulenko, & Khilya, 2018).

Biological Screening and Potential Applications

Further research explores the biological activity of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one derivatives. For instance, studies on the synthesis of chromenone derivatives and their subsequent screening for cytotoxic and antimicrobial activities highlight the potential of these compounds in developing new therapeutic agents. Compounds synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one have shown varying degrees of cytotoxic and bactericidal activity, indicating the compound's utility in creating biologically active molecules (Khan et al., 2003).

Advanced Material Synthesis

Moreover, the compound's framework is instrumental in the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are crucial in the development of photochromic materials. These syntheses reveal the compound's versatility and its role in creating materials with significant applications in technology and natural product synthesis (Rawat, Prutyanov, & Wulff, 2006).

Antioxidant Activity

Research into the antioxidant properties of chromenone derivatives further exemplifies the broad applicability of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one. Studies focusing on the synthesis of new chromeno-carbamodithioate derivatives and their evaluation for antioxidant activity and molecular docking suggest these compounds' potential in oxidative stress management and as leads for therapeutic development (Bandari et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQUYMOXKTAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.